molecular formula C18H22BrN7 B12247074 5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12247074
M. Wt: 416.3 g/mol
InChI Key: XCBDGQFKBMVANH-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperazine ring, which is further substituted with a tert-butylimidazo[1,2-b]pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe tert-butylimidazo[1,2-b]pyridazinyl group is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H22BrN7

Molecular Weight

416.3 g/mol

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H22BrN7/c1-18(2,3)14-12-26-15(22-14)4-5-16(23-26)24-6-8-25(9-7-24)17-20-10-13(19)11-21-17/h4-5,10-12H,6-9H2,1-3H3

InChI Key

XCBDGQFKBMVANH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Br

Origin of Product

United States

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